molecular formula C16H19N3OS B6754221 N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide

Cat. No.: B6754221
M. Wt: 301.4 g/mol
InChI Key: IPIROKHHCNYJCD-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-17-16(21-19-11)18-15(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIROKHHCNYJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-phenylcyclohexanone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-1,2,4-thiadiazole-5-carboxamide
  • N-(3,5-dimethylphenyl)-1,2,4-thiadiazole-5-carboxamide
  • N-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxamide

Uniqueness

N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylcyclohexane-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclohexane ring and a phenyl group, which can influence its biological activity and chemical reactivity. These structural differences can result in variations in potency, selectivity, and overall efficacy compared to similar compounds .

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